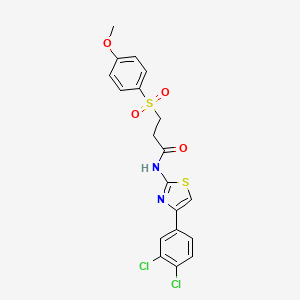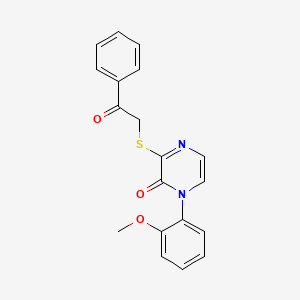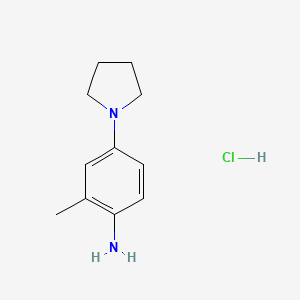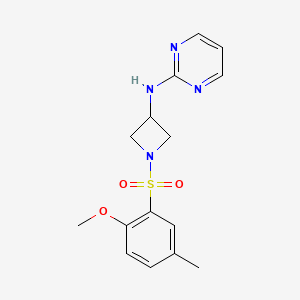
(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative with a furan and a pyrazole ring. Sulfonamides are a group of compounds which have a sulfur atom bonded to an amine group, and they are well known for their use in medicinal chemistry, particularly as antibiotics. The furan ring is a five-membered aromatic ring with an oxygen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms. Both furan and pyrazole rings are common in medicinal chemistry and can contribute to the biological activity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a beta-ketoester with hydrazine. The furan ring could be formed through a variety of methods, including the cyclization of 1,4-diketones . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, as well as the sulfonamide group. The compound would likely exhibit some degree of conjugation, resulting in a planar structure. This could be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid . The furan ring could undergo electrophilic aromatic substitution reactions, while the pyrazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature, and its solubility would depend on the presence of polar groups. The compound’s reactivity would be influenced by the presence of the furan, pyrazole, and sulfonamide groups .Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition and Melanogenesis
This compound has been studied for its ability to inhibit tyrosinase, an enzyme crucial in the process of melanogenesis, which is the production of melanin in the skin . By inhibiting tyrosinase, this compound could potentially be used to treat hyperpigmentation disorders, such as melasma or age spots. It could also have applications in the cosmetic industry for skin lightening products.
Antipigmentation Agent Development
Related to its tyrosinase inhibition properties, this compound could be developed into an antipigmentation agent . It may offer a safer alternative to existing agents like hydroquinone, which can have adverse side effects. Research into this application could lead to new treatments for pigmentation disorders.
Molecular Dynamics and Computational Studies
The compound’s interactions with biological molecules can be studied through molecular dynamics and computational studies . These studies help in understanding the binding affinities and inhibitory mechanisms at the molecular level, which is essential for the rational design of new drugs.
Enzyme Kinetics
Understanding the enzyme kinetics of this compound with tyrosinase can provide insights into its inhibitory potency and mechanism . This information is valuable for modifying the compound to enhance its effectiveness and specificity as a tyrosinase inhibitor.
Organic Synthesis and Reactivity
The compound’s structure, featuring a furan ring, allows for various organic reactions, making it a valuable entity in synthetic organic chemistry . Its reactivity can be explored for synthesizing novel organic compounds with potential therapeutic applications.
Photophysical Properties
Compounds with furan rings, like this one, can exhibit interesting photophysical properties . Research into these properties could lead to applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Wirkmechanismus
Safety and Hazards
As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment and to work in a well-ventilated area. The specific hazards associated with this compound would depend on its reactivity and toxicity, which could be determined through safety testing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-20-16(17-8-5-10-23-17)12-15(19-20)13-18-24(21,22)11-9-14-6-3-2-4-7-14/h2-12,18H,13H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAIOBJMEMGHJZ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-methyl-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2866588.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2866600.png)
![(Z)-3-allyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2866601.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2866602.png)


![5-Aminobenzo[D]thiazole-2-thiol](/img/structure/B2866606.png)
![4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine](/img/structure/B2866607.png)

![N-(4-methoxy-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2866609.png)
![[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-[(1R)-1-acetyloxyethyl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate](/img/structure/B2866611.png)